N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
CAS No.: 2034337-41-0
Cat. No.: VC4759602
Molecular Formula: C17H18F3N3O
Molecular Weight: 337.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034337-41-0 |
|---|---|
| Molecular Formula | C17H18F3N3O |
| Molecular Weight | 337.346 |
| IUPAC Name | N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H18F3N3O/c18-17(19,20)14-5-3-4-12(8-14)9-16(24)21-10-13-11-22-23-7-2-1-6-15(13)23/h3-5,8,11H,1-2,6-7,9-10H2,(H,21,24) |
| Standard InChI Key | KMSQWBZJSSPCIB-UHFFFAOYSA-N |
| SMILES | C1CCN2C(=C(C=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F)C1 |
Introduction
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that combines elements of pyrazolo[1,5-a]pyridine and trifluoromethylphenyl moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be influenced by the presence of both the tetrahydropyrazolo[1,5-a]pyridine ring system and the trifluoromethyl group.
Synthesis and Preparation
The synthesis of this compound typically involves several steps, including the formation of the tetrahydropyrazolo[1,5-a]pyridine core, followed by the introduction of the methyl group and the trifluoromethylphenyl acetamide moiety. This process may involve various organic reactions such as alkylation, acylation, and possibly palladium-catalyzed cross-coupling reactions.
Biological Activity and Potential Applications
Compounds with similar structures have been explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially improving bioavailability and efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume